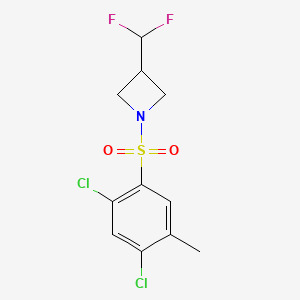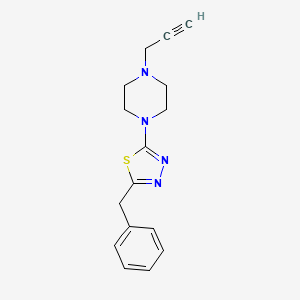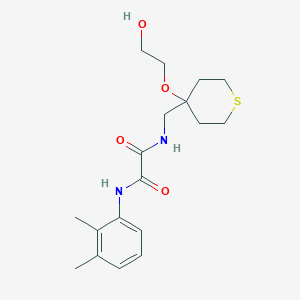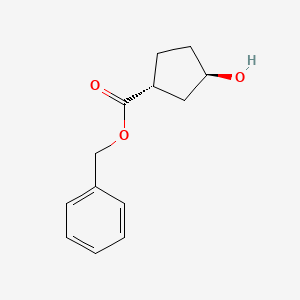
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine, also known as DCMF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of azetidine sulfonamides and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine is not fully understood. However, it has been suggested that 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine may act by binding to the active site of enzymes and inhibiting their activity. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has also been shown to modulate the levels of various signaling molecules, including cytokines and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its high potency and specificity. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been shown to exhibit potent inhibition of a variety of enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine is its potential toxicity. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. One area of interest is the development of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine analogs with improved potency and selectivity. Another area of interest is the investigation of the role of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in various disease states, including cancer and neurodegenerative disorders. Additionally, the potential use of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine as a therapeutic agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with difluoromethylazetidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. This method has been reported to yield high purity and yield of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine.
Applications De Recherche Scientifique
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been widely used in scientific research due to its unique biological activities. It has been shown to exhibit potent inhibition of a variety of enzymes, including carbonic anhydrase, histone deacetylase, and fatty acid amide hydrolase. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has also been reported to exhibit antitumor activity, as well as anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2F2NO2S/c1-6-2-10(9(13)3-8(6)12)19(17,18)16-4-7(5-16)11(14)15/h2-3,7,11H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDKEJSWIPQWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)


![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)


![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)